Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- typically involves the reaction of 4-(trimethylsilyl)methylbenzyl chloride with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,4,5-trimethylphenyl)-
- Ethanone, 1-(4-methylphenyl)-
Uniqueness
Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct physical and chemical properties. This makes it more stable and reactive compared to similar compounds without the silyl group .
Biological Activity
Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antioxidant and anticancer properties, as well as its structural characteristics that contribute to these effects.
Chemical Structure and Properties
- Molecular Formula : C12H18OSi
- Molar Mass : 206.36 g/mol
- IUPAC Name : Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]-
The presence of the trimethylsilyl group enhances the lipophilicity and stability of the compound, which can influence its biological interactions.
Antioxidant Activity
Ethanone derivatives have been studied for their antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of Ethanone derivatives can be assessed using methods such as the DPPH radical scavenging assay.
Case Study: Antioxidant Activity Assessment
In a comparative study of various ethanone derivatives, it was found that certain modifications to the phenyl ring significantly increased antioxidant activity. For instance:
Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
---|---|---|
Ethanone Derivative A | 79.62% | 1.37 times higher than ascorbic acid |
Ethanone Derivative B | 65.7% | Comparable to ascorbic acid |
Ethanone Derivative C | 58.2% | Lower than ascorbic acid |
This data indicates that specific structural features can enhance the compound's ability to neutralize free radicals effectively.
Anticancer Activity
The anticancer potential of Ethanone derivatives has also been explored through various in vitro studies. The MTT assay is commonly used to evaluate cytotoxicity against cancer cell lines.
Research Findings on Anticancer Activity
In a study evaluating the cytotoxic effects of ethanone derivatives against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, the following results were observed:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethanone Derivative D | U-87 | 10.5 |
Ethanone Derivative E | MDA-MB-231 | 15.2 |
These results suggest that certain derivatives exhibit selective cytotoxicity towards specific cancer cell types, highlighting their potential as therapeutic agents.
The biological activity of ethanone derivatives may be attributed to several mechanisms:
- Free Radical Scavenging : The ability to donate electrons and neutralize free radicals.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : Interfering with pathways involved in cell proliferation and survival.
Properties
IUPAC Name |
1-[4-(trimethylsilylmethyl)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi/c1-10(13)12-7-5-11(6-8-12)9-14(2,3)4/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMWYBZKIAMHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465775 | |
Record name | Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1833-48-3 | |
Record name | Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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